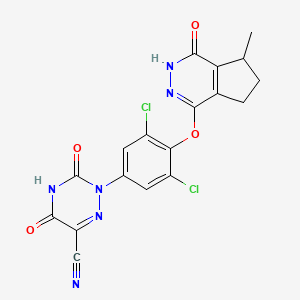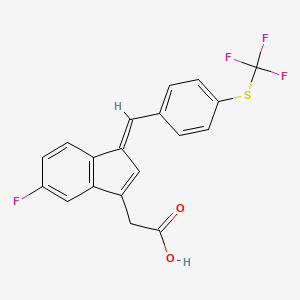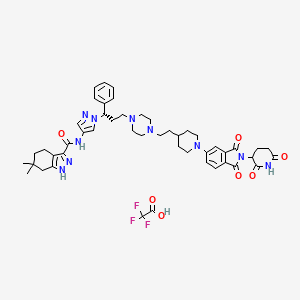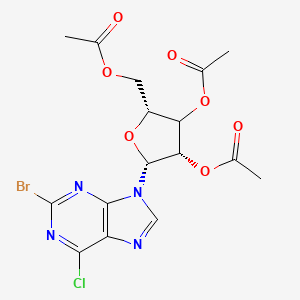![molecular formula C19H20O4 B12390696 1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione](/img/structure/B12390696.png)
1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione: is a chemical compound isolated from the plant Salvia miltiorrhiza f. alba. This compound is known for its cytotoxic and antitumor activities, making it a subject of interest in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The compound is typically isolated from natural sources, specifically from the plant Salvia miltiorrhiza f. alba. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization .
Industrial Production Methods
advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future .
化学反应分析
Types of Reactions
1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce the quinone moiety to a hydroquinone.
Substitution: This reaction can introduce different substituents into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield hydroquinone derivatives .
科学研究应用
1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its cytotoxic effects on various cell lines.
Medicine: Explored for its potential antitumor properties and its ability to induce apoptosis in cancer cells.
作用机制
The compound exerts its effects primarily through its interaction with cellular components. It has been shown to induce apoptosis in cancer cells by targeting specific molecular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cell cycle regulation and apoptosis .
相似化合物的比较
Similar Compounds
Dihydroisotanshinone I: Another compound isolated from with similar cytotoxic properties.
Tanshinone IIA: A well-known compound from the same plant with potent antitumor activity.
Cryptotanshinone: Another diterpene quinone with similar biological activities
Uniqueness
1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione is unique due to its specific chemical structure, which contributes to its distinct biological activities. Its ability to induce apoptosis and its cytotoxic properties make it a valuable compound for further research .
属性
分子式 |
C19H20O4 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
(5R)-5,15,15-trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione |
InChI |
InChI=1S/C19H20O4/c1-10-9-22-16-12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(21)23-17(20)14(10)16/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m0/s1 |
InChI 键 |
ROYYPPPACDMYJY-JTQLQIEISA-N |
手性 SMILES |
C[C@H]1COC2=C1C(=O)OC(=O)C3=C2C=CC4=C3CCCC4(C)C |
规范 SMILES |
CC1COC2=C1C(=O)OC(=O)C3=C2C=CC4=C3CCCC4(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)
![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)


![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)
![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)







